6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a halogenated heterocyclic compound featuring a pyrrolopyrimidine core with an iodine atom at position 6 and an amine group at position 2. Its molecular formula is C₆H₅IN₄, with a molecular weight of 296.05 g/mol (predicted) . This compound is part of a broader class of pyrrolopyrimidines, which are extensively studied for their biological activities, including kinase inhibition and antiparasitic properties . The iodine substituent enhances electrophilicity and may improve binding affinity in therapeutic targets due to its size and polarizability. The 2-amine group is critical for potency, as demonstrated in analogs retaining this moiety .
Properties
IUPAC Name |
6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOFCKSFMDNKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=NC(=NC=C21)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
The iodination is typically conducted using iodine (I₂) in combination with sodium iodide (NaI) and hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds under controlled temperatures, often between 25°C and 75°C, to facilitate the generation of iodonium ions (I⁺), which act as electrophiles. The amine group at position 2 directs the electrophilic attack to the para position (C6) due to its electron-donating resonance effects.
| Parameter | Specification |
|---|---|
| POCl₃ Equivalents | 3.0 |
| Base (DIPEA) Equivalents | 2.0 |
| Temperature | 70°C (chlorination), 105°C (reflux) |
| Yield | 52–87% |
Reaction Optimization and Challenges
Regioselectivity Control
The amine at position 2 plays a critical role in directing iodination to C6. Computational studies suggest that resonance donation from the amine stabilizes the transition state at the para position, minimizing byproducts.
Yield Limitations
-
The direct iodination method faces yield limitations (exact figures unspecified) due to competing side reactions, such as over-iodination or demethylation.
-
Scalability challenges arise from the use of volatile reagents like POCl₃, necessitating stringent temperature control.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like NaI and CuCl are commonly used in substitution reactions.
Oxidation: Reagents such as NaClO2, TEMPO, and NaClO are used for oxidation reactions.
Reduction: Reducing agents like NaBH4 can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Medicinal Chemistry
1. Kinase Inhibition
One of the primary applications of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is as a building block for synthesizing kinase inhibitors. It has been shown to inhibit Hematopoietic Progenitor Kinase 1 (HPK1), which plays a significant role in T-cell receptor (TCR) signaling pathways. This inhibition can modulate immune responses, making it a candidate for therapeutic strategies against autoimmune diseases and cancers.
2. Antiviral Agents
The compound also serves as a precursor in the development of antiviral agents. Its derivatives have been tested for efficacy against various viral infections, showing potential in disrupting viral replication mechanisms.
3. Anticancer Properties
Recent studies have highlighted the compound's ability to induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2. For instance, compounds derived from this compound demonstrated significant antiproliferative effects, with IC50 values indicating potent activity against tumor cells .
Biological Studies
1. Enzyme Probes
In biological research, this compound is utilized as a probe to study specific enzymes and receptors involved in cellular processes. Its unique structure allows researchers to investigate the binding affinities and functional roles of various proteins within signaling pathways.
2. Mechanistic Investigations
The compound has been employed in mechanistic studies to elucidate the biochemical pathways involving nitric oxide production and inflammatory responses. Its ability to inhibit nitric oxide synthase activity has implications for understanding inflammation-related diseases .
Material Science
1. Organic Electronics
The derivatives of this compound are being explored for applications in organic electronics, particularly in light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The electronic properties of pyrrolopyrimidine derivatives make them suitable candidates for developing efficient organic semiconductor materials.
Case Studies
Case Study 1: HPK1 Inhibition
A study investigating the inhibitory effects of this compound on HPK1 revealed that it significantly reduced TCR signaling in T-cells. The results indicated a potential therapeutic application for modulating immune responses in autoimmune disorders.
Case Study 2: Anticancer Activity
In vitro experiments conducted on HepG2 cells showed that treatment with derivatives of this compound resulted in increased apoptosis rates compared to controls. Flow cytometry analyses demonstrated altered cell cycle distributions, supporting its use as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 . These interactions disrupt key signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical attributes of 6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine with related derivatives:
Key Observations :
- Halogen Position : The iodo or chloro substituent at position 6 (vs. 4 or 5) alters electronic distribution and steric effects, impacting receptor binding .
- Molecular Weight : Iodo derivatives (e.g., ~296 g/mol) are heavier than chloro analogs (~168 g/mol), influencing solubility and pharmacokinetics .
- Amine Group : Retention of the 2-NH₂ group is associated with enhanced biological activity, as seen in kinase inhibitors .
Biological Activity
6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. The presence of iodine in the structure may enhance its interactions with biological targets.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases. Kinases are crucial enzymes involved in various cellular processes, including signal transduction and cell division.
- Inhibition of Kinases :
- The compound has been shown to inhibit the colony-stimulating factor-1 receptor (CSF1R), which plays a vital role in macrophage differentiation and maintenance. Inhibition of CSF1R has therapeutic implications for diseases involving macrophage activity, such as cancer and inflammatory disorders .
- It also exhibits selective inhibition against other kinases in the platelet-derived growth factor receptor (PDGFR) family, indicating a potential for targeted therapeutic applications .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
In Vitro Studies
- Cytotoxicity :
- Selectivity :
- The compound's selectivity towards specific targets suggests that it could minimize off-target effects commonly associated with less selective kinase inhibitors. This selectivity is crucial for developing safer therapeutic agents.
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment :
- Inflammation :
- The compound's ability to modulate kinase activity suggests potential applications in treating inflammatory diseases by regulating macrophage function and other immune responses.
Research Findings
Recent research has provided insights into the structure–activity relationship (SAR) of pyrrolo[2,3-d]pyrimidine derivatives, including this compound:
| Compound | Target Kinase | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | CSF1R | <10 | Inhibits macrophage differentiation |
| Related Compound A | PDGFR | <20 | Anti-cancer properties |
| Related Compound B | EGFR | <15 | Potential anti-inflammatory effects |
Q & A
Q. Table 1: Example Reaction Conditions
| Reagent/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/X-Phos | Dioxane | 100°C | 4 h | 65–75 | |
| CuI/1,10-Phenanthroline | DMF | 120°C | 12 h | 50–60 |
Advanced: How can reaction conditions be optimized to enhance regioselectivity during iodination at the 6-position?
Methodological Answer:
Regioselectivity challenges arise due to competing substitution at other positions (e.g., 4 or 7). Strategies include:
- Directing Groups : Introduce temporary protecting groups (e.g., Ts at N7) to block alternative reaction sites .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor iodination via stabilization of transition states .
- Catalyst Screening : Pd-based catalysts (e.g., Pd₂(dba)₃) with bulky ligands (JohnPhos) improve selectivity for the 6-position .
Critical Analysis : Contradictions in yields (e.g., 50–75%) across studies suggest sensitivity to substrate purity and catalyst loading. Systematic screening via DoE (Design of Experiments) is recommended.
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₆H₆IN₄: 292.9652) .
- IR : N-H stretches at ~3300 cm⁻¹ and C-I stretches at ~500 cm⁻¹ .
Advanced: How can computational methods (e.g., DFT or molecular docking) guide the design of derivatives with enhanced kinase inhibition?
Methodological Answer:
- Docking Studies : Use programs like AutoDock Vina to model interactions between the 6-iodo derivative and kinase active sites (e.g., FAK or VEGFR2). The iodine atom’s size and hydrophobicity can be optimized for π-alkyl or halogen bonding .
- DFT Calculations : Assess electronic effects of substituents on the pyrrolopyrimidine core. For example, electron-withdrawing groups (e.g., I) at position 6 increase electrophilicity, enhancing binding to ATP pockets .
Case Study : Derivatives with 6-Iodo substitution showed 2–3× higher FAK inhibition (IC₅₀ = 12 nM) compared to bromo analogs, attributed to improved hydrophobic interactions .
Basic: What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
Q. Table 2: Representative Biological Data
| Cell Line | IC₅₀ (μM) | Target Kinase | Reference |
|---|---|---|---|
| HCT-116 | 0.45 | FAK | |
| MDA-MB-231 | 0.67 | VEGFR2 |
Advanced: How can researchers resolve contradictions in reported biological activities of analogs?
Methodological Answer:
Discrepancies often arise from:
- Assay Conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 μM) or incubation times .
- Substituent Effects : Minor structural changes (e.g., 2-NH₂ vs. 2-Me) drastically alter potency. Compare pairwise analogs (with/without 2-NH₂) under identical conditions .
- Off-Target Effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Example : A 2-NH₂ analog showed 10× higher FAK inhibition than its 2-desNH₂ counterpart, confirming the group’s critical role .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Susceptible to light-induced degradation; store in amber vials at -20°C under inert gas (Ar/N₂).
- Purity Monitoring : Regular HPLC analysis (C18 column, MeCN/H₂O gradient) to detect dehalogenation or oxidation products .
Advanced: How can crystallography (e.g., SHELX) resolve ambiguities in molecular conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Use SHELX suite for structure refinement. Key steps:
- Case Study : A related pyrrolopyrimidine derivative exhibited planar conformation in the solid state, confirming DFT-predicted geometry .
Basic: What are the safety considerations when handling this compound?
Methodological Answer:
- Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats); use PPE (gloves, goggles) to avoid dermal exposure .
- Waste Disposal : Halogenated waste must be incinerated in accordance with EPA guidelines .
Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic or mechanistic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
